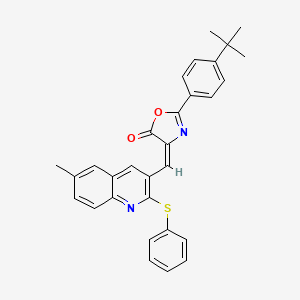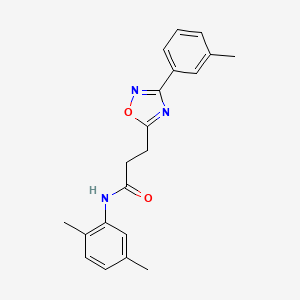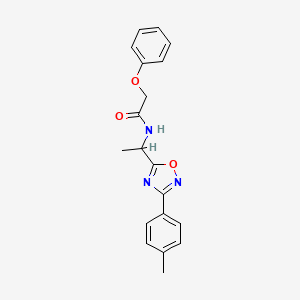
2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide” is a derivative of 2-(substituted phenoxy) acetamide. It has been synthesized as part of a series of compounds with potential anticancer, anti-inflammatory, and analgesic activities . The compound contains 1-phenylethylamine as a basic moiety attached to substituted phenols .
Synthesis Analysis
The Leuckart synthetic pathway was utilized in the development of this compound . The synthesis involved treating 1-(4-chlorophenyl)ethanone and 1-(p-tolyl)ethanone separately . More detailed synthesis procedures may be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The exact structure can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include condensation, substitution, and others .Future Directions
The compound “2-phenoxy-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide” shows promise in the field of medicinal chemistry due to its potential anticancer, anti-inflammatory, and analgesic activities . Future research could focus on further exploring these activities, optimizing the synthesis process, and investigating the compound’s mechanism of action.
properties
IUPAC Name |
N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-10-15(11-9-13)18-21-19(25-22-18)14(2)20-17(23)12-24-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSJBNNZVXBEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

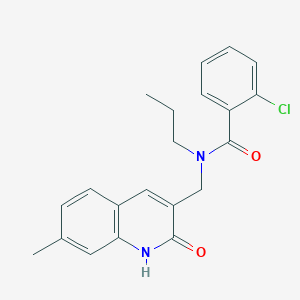

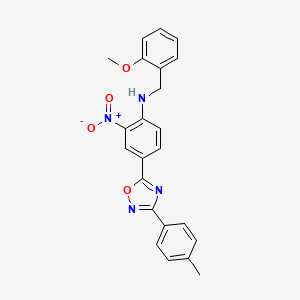
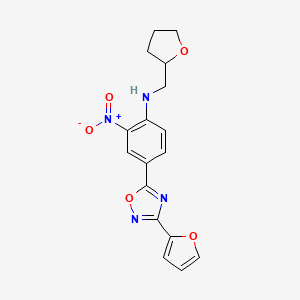
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
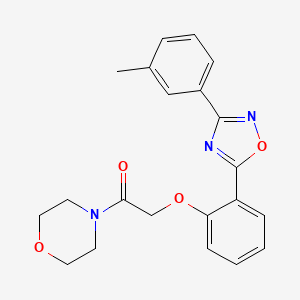

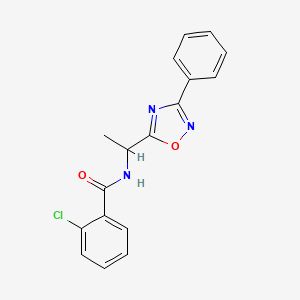
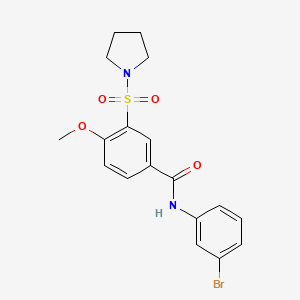


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
